Diethylene glycol ditosylate

Descripción

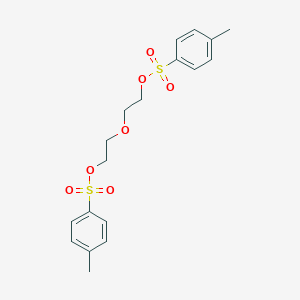

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVPNTJBGPQTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996114 | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-82-4 | |

| Record name | Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7460-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ditosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007460824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7460-82-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylene Glycol Bis(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL DITOSYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H92EG77LWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications of Diethylene Glycol Bis P Toluenesulfonate in Complex Chemical Synthesis

Role as a Key Intermediate in Supramolecular and Macrocyclic Chemistry

The precise architecture of Diethylene Glycol Bis(p-toluenesulfonate) makes it an ideal precursor for constructing large, ring-like molecules known as macrocycles. The tosylate groups are excellent "leaving groups," meaning they can be easily displaced by other atoms in a chemical reaction, which is a key feature for forming the cyclic structure of these molecules.

Synthesis of Crown Ethers and Related Macrocycles Employing Diethylene Glycol Bis(p-toluenesulfonate)

Diethylene Glycol Bis(p-toluenesulfonate) is a well-established reagent in the synthesis of crown ethers and other complex macrocycles. Its bifunctional nature allows it to react at both ends, effectively "stitching" together different molecular components to form a large ring. Research has documented its use in the synthesis of several elaborate macrocyclic structures, including various substituted dibenzosulfoxo-crown ethers.

For example, it has been specifically utilized in the preparation of:

bis(dibenzosulfoxo)-27,30,35,38-tetramethyl-24-crown-6

bis(dibenzosulfoxo)-21,24,29,32-tetramethyl-18-crown-4

dibenzosulfoxo-15,18-dimethyl-12-crown-3

dibenzosulfoxo-12,15-dimethyl-9-crown-2

In these syntheses, the diethylene glycol unit provides a flexible, oxygen-rich segment that is characteristic of crown ethers, while the tosylate groups facilitate the crucial ring-forming reactions.

Studies on Ring-Closing Mechanisms and Template Effects in Macrocyclization

The formation of macrocycles using reagents like Diethylene Glycol Bis(p-toluenesulfonate) typically proceeds via an intramolecular version of the Williamson ether synthesis. chempedia.infomasterorganicchemistry.com This reaction involves a nucleophile, such as an alkoxide ion (RO⁻), attacking an electrophilic carbon and displacing the tosylate leaving group. wikipedia.org Because the molecule has two such leaving groups, it can react with a di-nucleophile (a molecule with two nucleophilic sites) to form a large ring.

This process is a type of Sₙ2 reaction, where the nucleophile attacks from the side opposite to the leaving group. masterorganicchemistry.comwikipedia.org The efficiency of these macrocyclization reactions is often significantly enhanced by the "template effect." In this phenomenon, a metal cation (like potassium, K⁺) is used during the reaction. The flexible diethylene glycol chain can wrap around the cation, holding the reactive ends of the molecule in close proximity. This pre-organization dramatically increases the probability of the desired ring-closing reaction occurring over competing side reactions, such as polymerization. wikipedia.org

| Factor | Role in Ring-Closing Reaction | Significance |

|---|---|---|

| Tosylate Groups | Excellent leaving groups for Sₙ2 nucleophilic substitution. wikipedia.org | Facilitates the bond formation required to close the macrocyclic ring. |

| Diethylene Glycol Backbone | Provides flexibility and coordinates with metal cations. | Allows the molecule to adopt a conformation suitable for cyclization. |

| Template Cation (e.g., K⁺) | Binds to the ether oxygens, holding the molecule in a cyclic conformation. wikipedia.org | Increases the yield of the desired macrocycle by promoting intramolecular reaction over intermolecular polymerization. |

Integration into Targeted Protein Degradation Technologies

A significant modern application of Diethylene Glycol Bis(p-toluenesulfonate) is in the field of targeted protein degradation, particularly in the design of Proteolysis Targeting Chimeras (PROTACs).

Diethylene Glycol Bis(p-toluenesulfonate) as a Polyethylene (B3416737) Glycol (PEG)-Based PROTAC Linker

PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells. nih.gov They consist of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. precisepeg.commedchemexpress.com Diethylene Glycol Bis(p-toluenesulfonate) serves as a precursor for the linker component. medchemexpress.com

Specifically, it is used to create short, flexible polyethylene glycol (PEG) linkers. jenkemusa.com The tosylate groups are chemically modified or replaced to attach the two different ligands, resulting in the final PROTAC molecule. The PEG-based nature of the linker derived from this compound is highly advantageous as it enhances the solubility and cell permeability of the resulting PROTAC, which are crucial properties for its biological activity. precisepeg.comjenkemusa.com

Research on Linker Design Principles and Their Impact on PROTAC Efficacy

The linker is not merely a passive spacer; its design is critical to the success of a PROTAC. nih.gov Research has shown that the linker's length, composition, and flexibility profoundly influence the physicochemical properties and biological activity of the PROTAC. nih.gov

Key principles in linker design include:

Length: The linker must be long enough to allow the target protein and the E3 ligase to come together effectively to form a stable "ternary complex," which is the essential step for protein degradation. The diethylene glycol unit provides a defined and easily adjustable length.

Flexibility: Flexible linkers, including PEG and alkyl chains, can allow for the necessary conformational adjustments needed to form a productive ternary complex. However, too much flexibility can sometimes be detrimental, and a balance must be struck.

The systematic variation of linker length and composition, often using a series of PEG-based units, is a common strategy to optimize the degradation efficiency and selectivity of a new PROTAC. nih.gov

| Linker Property | Influence on PROTAC Efficacy | Contribution of Diethylene Glycol Bis(p-toluenesulfonate) |

|---|---|---|

| Length | Crucial for the formation and stability of the ternary complex. | Provides a defined, short-chain PEG unit for systematic length optimization. |

| Solubility | Affects cell permeability and bioavailability. precisepeg.com | The inherent hydrophilicity of the PEG structure improves the water solubility of the final PROTAC. jenkemusa.com |

| Flexibility | Allows for optimal orientation of the two ligands for binding. | The ether linkages in the diethylene glycol backbone provide rotational freedom. |

Catalytic and Reagent Applications in Advanced Organic Transformations

Beyond its role in building specific molecular frameworks, Diethylene Glycol Bis(p-toluenesulfonate) functions as a specialized reagent in organic synthesis. Its primary utility stems from its identity as a bifunctional alkylating agent. The two tosylate groups are highly effective leaving groups in nucleophilic substitution reactions.

This property allows the compound to introduce a diethylene glycol ether moiety between two nucleophilic sites, effectively acting as a molecular "staple" or spacer. While it is not a catalyst—a substance that accelerates a reaction without being consumed—it is a crucial reagent that enables specific and often complex molecular constructions. Its application is foundational to the syntheses described above, where it provides the core structural unit for the final product through controlled, stoichiometric reactions.

Diethylene Glycol Bis(p-toluenesulfonate) as a Versatile Leaving Group Precursor

Diethylene glycol bis(p-toluenesulfonate) is a bifunctional organic compound frequently employed in complex organic synthesis. Its utility stems primarily from the presence of two p-toluenesulfonate (tosylate) groups. The tosylate group is an excellent leaving group because its negative charge is stabilized through resonance across the sulfonate group and the aromatic ring, making it a weak base and thus easily displaced. chemicalbook.comlookchem.comchemdad.comlibretexts.org This inherent stability is crucial for facilitating nucleophilic substitution reactions. chemicalbook.comlookchem.comchemdad.com

The compound acts as a precursor by providing a stable, readily available source of the diethylene glycol moiety (-CH₂CH₂OCH₂CH₂-), which can be introduced into a target molecule. The tosylate groups are attached to the primary carbons of the diethylene glycol backbone. sigmaaldrich.comsigmaaldrich.com In a typical reaction, a nucleophile attacks one of these primary carbon atoms, leading to the cleavage of the carbon-oxygen bond of the tosylate group. Because the molecule possesses two such groups, it can undergo sequential or simultaneous substitution at both ends, making it a valuable bifunctional electrophile for building larger, more complex molecular architectures.

The structure of Diethylene Glycol Bis(p-toluenesulfonate) is presented below:

| Property | Value |

| Chemical Formula | C₁₈H₂₂O₇S₂ lookchem.com |

| Molecular Weight | 414.49 g/mol sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white powder or crystals chemicalbook.comlookchem.com |

| Melting Point | 87-89 °C chemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Synonyms | 2,2′-Oxydiethyl ditosylate, Bis(2-tosyloxyethyl)ether, Diethylene glycol ditosylate sigmaaldrich.com |

Investigations into Nucleophilic Substitution Reactions Involving Tosylate Moieties

The two tosylate moieties in Diethylene Glycol Bis(p-toluenesulfonate) are prime sites for nucleophilic attack, a property that has been extensively investigated and exploited in various synthetic applications, most notably in the synthesis of macrocycles and as a linker in complex biomolecules.

One of the most prominent applications is in the synthesis of crown ethers and other macrocyclic compounds. chemicalbook.comlookchem.com In these reactions, the ditosylate acts as an electrophilic partner in a modified Williamson ether synthesis. When reacted with a bifunctional nucleophile, such as a catechol or another oligoethylene glycol, under basic conditions, an intramolecular cyclization occurs. The nucleophilic ends of the partner molecule displace both tosylate groups, forming a cyclic polyether. For instance, Diethylene glycol di(p-toluenesulfonate) has been specifically used in the synthesis of various dibenzosulfoxo-crown macrocycles. chemicalbook.comlookchem.com

A summary of a representative macrocyclization reaction is detailed in the table below:

| Reactant 1 | Reactant 2 (Nucleophile) | Conditions | Product Type | Citation(s) |

| Diethylene Glycol Bis(p-toluenesulfonate) | Dihydroxy Compound (e.g., Catechol) | Base (e.g., K₂CO₃, NaOH), Solvent (e.g., Acetonitrile, DMF) | Crown Ether | chemicalbook.comlookchem.comoup.com |

More recently, Diethylene glycol bis(p-toluenesulfonate) has been identified as a valuable polyethylene glycol (PEG)-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com The diethylene glycol unit serves as a hydrophilic spacer connecting the ligand for the target protein and the ligand for the E3 ligase. chemicalbook.comlookchem.comchemdad.com The synthesis involves sequential nucleophilic substitution reactions where each tosylate group is displaced by a different molecular entity, effectively linking them together. medchemexpress.com

The general scheme for its use as a linker is illustrated below:

| Step | Reactants | General Product |

| 1 | Diethylene Glycol Bis(p-toluenesulfonate) + Nucleophile 1 (R₁-Nu) | R₁-Nu-CH₂CH₂OCH₂CH₂-OTs |

| 2 | R₁-Nu-CH₂CH₂OCH₂CH₂-OTs + Nucleophile 2 (R₂-Nu) | R₁-Nu-CH₂CH₂OCH₂CH₂-Nu-R₂ |

These investigations highlight the compound's role as a versatile building block, enabling the construction of complex cyclic and linear structures through controlled nucleophilic substitution reactions at its tosylate-activated terminal carbons.

Polymer Science and Materials Research Involving Diethylene Glycol Bis P Toluenesulfonate

Incorporation into Polymeric Architectures and Network Formation

The bifunctional nature of diethylene glycol bis(p-toluenesulfonate), with two tosylate leaving groups, makes it a valuable reagent for building and modifying polymer chains. It can react with various nucleophiles to form new covalent bonds, leading to the creation of complex polymeric structures.

Diethylene glycol bis(p-toluenesulfonate) can act as a crosslinking agent, forming bridges between polymer chains to create a three-dimensional network. This process enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. For instance, it can be used to crosslink polymers containing nucleophilic groups, such as hydroxyl or amine functionalities. The tosylate groups undergo nucleophilic substitution reactions with these groups, resulting in the formation of a stable, crosslinked polymer network. This methodology is applicable to a range of polymer systems, including hydrogels and other functional materials where controlled network formation is crucial. nih.gov

In the synthesis of polyesters, diethylene glycol bis(p-toluenesulfonate) can be utilized as a monomer or as a modifying agent. When used as a monomer in condensation polymerization with dicarboxylic acids or their derivatives, it introduces flexible ether linkages into the polyester (B1180765) backbone. These linkages can influence the polymer's thermal properties, such as its glass transition and melting temperatures. iscientific.orgpsu.edu

Similarly, in the synthesis of poly(ester amides), diethylene glycol bis(p-toluenesulfonate) plays a crucial role. Poly(ester amides) are a class of polymers that combine the beneficial properties of both polyesters and polyamides. rsc.org The synthesis of these polymers can involve the reaction of a diamine with a dicarboxylic acid derivative and a diol. Diethylene glycol bis(p-toluenesulfonate) can be used to prepare key monomers for this process. For example, it is instrumental in synthesizing stable di-p-toluenesulfonic acid salts of bis-α-(L-amino acid) α,ω-alkylene diesters, which are important precursors for creating poly(ester amides) with specific, well-defined structures. mdpi.comresearchgate.netupc.edu This approach allows for the incorporation of amino acid units into the polymer backbone, which can impart biodegradability and biocompatibility to the final material. researchgate.net

Impact on Polymerization Processes and Degradation Pathways

The presence of diethylene glycol moieties, whether introduced by diethylene glycol bis(p-toluenesulfonate) or other means, has a significant impact on both the polymerization process and the subsequent degradation behavior of polymers, particularly polyesters.

Diethylene glycol (DEG) units are often present in poly(ethylene terephthalate) (PET) as a comonomer to control crystallization kinetics. strath.ac.ukresearchgate.net However, these units are known to be weak points that can initiate thermal and oxidative degradation. researchgate.netresearchgate.net Studies on poly(diethylene glycol terephthalate) (PDEGT) have shown a two-step degradation process, with the first step initiating at a significantly lower temperature than the degradation of PET. strath.ac.ukresearchgate.net This initial degradation is attributed to the ether groups in the DEG units, which can undergo a back-biting reaction to form cyclic oligomers. strath.ac.ukresearchgate.net

The thermal oxidative degradation of polymers containing DEG is a radical chain process involving initiation, propagation, and termination steps. e3s-conferences.org The presence of oxygen and heat leads to the formation of radicals, which can then react with oxygen to form peroxide radicals and hydroperoxides. e3s-conferences.org These hydroperoxides can decompose and create new radicals, propagating the degradation process. e3s-conferences.org In the context of ethylene (B1197577) glycol-based polyesters, the methylene (B1212753) groups adjacent to the ether oxygen in the DEG units are particularly susceptible to attack by molecular oxygen. researchgate.net This can lead to the formation of hydroperoxides and subsequent chain scission. nsf.gov The degradation products often include organic acids, which can further catalyze the degradation process. nist.gov

| Degradation Type | Key Factors | Primary Mechanism | Resulting Products |

|---|---|---|---|

| Thermal Degradation | High Temperature | Back-biting of ether groups in DEG units | Cyclic oligomers |

| Oxidative Degradation | Heat and Oxygen | Radical chain reaction, formation of hydroperoxides | Organic acids, shortened polymer chains |

The ether linkage within the diethylene glycol moiety is a primary site for chain scission in polyesters. researchgate.net During thermal and thermo-oxidative degradation, this bond is more susceptible to cleavage than the ester linkages in the main polymer chain. researchgate.net The degradation can proceed through various mechanisms, including the formation of hydroperoxides at the carbon atoms adjacent to the ether oxygen. researchgate.net The decomposition of these hydroperoxides leads to the breaking of the polymer chain.

The incorporation of diethylene glycol units into a polymer backbone, for instance through the use of diethylene glycol bis(p-toluenesulfonate), can have a profound effect on the material's flexibility and durability. The ether linkages introduced by the DEG moiety are more flexible than the ester groups typically found in polyesters. This increased flexibility can lower the glass transition temperature of the polymer, making it more pliable and less brittle at lower temperatures. chemimpex.com

However, the same chemical feature that enhances flexibility—the ether linkage—can also compromise durability. As discussed, DEG units are susceptible to thermal and oxidative degradation, which can lead to a loss of mechanical properties and a reduction in the material's lifespan. researchgate.net Therefore, there is a trade-off between flexibility and durability that must be carefully managed in the design of advanced materials. Research in this area focuses on understanding and controlling these degradation pathways to develop polymers that offer both enhanced flexibility and long-term stability. chemimpex.com

Advanced Spectroscopic and Chromatographic Characterization in Research on Diethylene Glycol Bis P Toluenesulfonate

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are paramount for confirming the molecular structure of Diethylene Glycol Bis(p-toluenesulfonate) and for gaining insights into its behavior during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of Diethylene Glycol Bis(p-toluenesulfonate). Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence and connectivity of all constituent atoms.

In ¹H NMR, the aromatic protons of the two p-toluenesulfonate (tosyl) groups typically appear as two distinct doublets in the aromatic region (around 7.3-7.8 ppm), characteristic of a para-substituted benzene ring. The methyl protons of the tosyl groups produce a sharp singlet further upfield (around 2.4 ppm). The methylene (B1212753) (–CH₂–) protons of the diethylene glycol backbone are observed as two triplets, corresponding to the protons adjacent to the ether oxygen and those adjacent to the sulfonate ester oxygen.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule, including the quaternary carbons of the aromatic rings. The chemical shifts are indicative of the electronic environment of each carbon, confirming the presence of the methyl, methylene, aromatic, and sulfonate-bound carbons. While detailed conformational analysis of the flexible diethylene glycol chain in this specific molecule is complex, NMR remains a primary tool for studying the conformational preferences of glycols in solution. nih.gov Such studies can provide insights into the molecule's three-dimensional structure and flexibility, which can influence its reactivity.

Table 1: Typical NMR Spectral Data for Diethylene Glycol Bis(p-toluenesulfonate) Note: Chemical shifts (δ) are approximate and can vary depending on the solvent and experimental conditions.

| Nucleus | Assignment | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic protons (ortho to –SO₂) | ~ 7.8 | Doublet |

| ¹H | Aromatic protons (meta to –SO₂) | ~ 7.4 | Doublet |

| ¹H | Methylene protons (–CH₂–O–SO₂) | ~ 4.1 | Triplet |

| ¹H | Methylene protons (–CH₂–O–CH₂–) | ~ 3.7 | Triplet |

| ¹H | Methyl protons (Ar–CH₃) | ~ 2.4 | Singlet |

| ¹³C | Aromatic C (ipso, attached to S) | ~ 145 | Singlet |

| ¹³C | Aromatic C (para, attached to CH₃) | ~ 133 | Singlet |

| ¹³C | Aromatic CH (ortho to –SO₂) | ~ 130 | Doublet |

| ¹³C | Aromatic CH (meta to –SO₂) | ~ 128 | Doublet |

| ¹³C | Methylene C (–CH₂–O–SO₂) | ~ 69 | Triplet |

| ¹³C | Methylene C (–CH₂–O–CH₂–) | ~ 68 | Triplet |

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of Diethylene Glycol Bis(p-toluenesulfonate) and to identify products and byproducts in reactions where it is used as a reagent. The molecular formula of the compound is C₁₈H₂₂O₇S₂, corresponding to a molecular weight of approximately 414.49 g/mol . labproinc.comsigmaaldrich.com

When analyzed by MS, the compound will produce a molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) corresponding to its molecular weight, providing unequivocal confirmation of its identity. Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural verification.

In the context of reaction monitoring, MS, particularly when coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS), is invaluable. It allows for the detection and identification of intermediates, desired products, and potential side-products formed during a chemical synthesis. For instance, in reactions where Diethylene Glycol Bis(p-toluenesulfonate) is used as an alkylating agent or a linker, LC-MS can track the consumption of the starting material and the emergence of new species, helping to optimize reaction conditions and purify the final product.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the Diethylene Glycol Bis(p-toluenesulfonate) molecule. The FTIR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

The key absorptions in the FTIR spectrum confirm the structural components of the molecule. The prominent sulfonate group (–SO₂) gives rise to strong, characteristic asymmetric and symmetric stretching bands. The presence of the aromatic rings is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The ether linkage (C–O–C) of the diethylene glycol backbone is confirmed by a strong C–O stretching band. scispace.com

FTIR is also a practical tool for monitoring the progress of reactions involving Diethylene Glycol Bis(p-toluenesulfonate). For example, in a synthesis reaction to prepare this compound from diethylene glycol and p-toluenesulfonyl chloride, one could monitor the disappearance of the broad O–H stretching band of the starting diethylene glycol (around 3400 cm⁻¹) and the appearance of the characteristic sulfonate ester bands. pressbooks.pub

Table 2: Characteristic FTIR Absorption Bands for Diethylene Glycol Bis(p-toluenesulfonate)

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C–H Stretch | Aromatic |

| 2960 - 2850 | C–H Stretch | Methylene (–CH₂–) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1370 - 1350 | S=O Asymmetric Stretch | Sulfonate Ester (–SO₂–O–) |

| 1190 - 1170 | S=O Symmetric Stretch | Sulfonate Ester (–SO₂–O–) |

| 1125 - 1085 | C–O Stretch | Ether (C–O–C) |

Chromatographic Methodologies for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for separating Diethylene Glycol Bis(p-toluenesulfonate) from impurities and for quantitatively tracking its consumption or formation in chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of Diethylene Glycol Bis(p-toluenesulfonate) and for its quantitative analysis. Commercial suppliers often state a purity of 96.0% or higher as determined by HPLC. labproinc.comfishersci.ca Due to the presence of UV-active phenyl rings in the tosyl groups, UV detection is a highly effective and sensitive method for this compound. nih.gov

A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The method can be optimized to separate the main compound from starting materials (e.g., diethylene glycol), reagents (e.g., p-toluenesulfonyl chloride), and any side products. By integrating the peak area of the analyte and comparing it to that of a certified reference standard, a precise quantification can be achieved. This is crucial for reaction monitoring, allowing researchers to calculate yield and reaction kinetics accurately. Derivatization with reagents like p-toluenesulfonyl isocyanate has been used to enhance the UV detection of related glycols that lack a chromophore, a strategy that underscores the utility of the tosyl group for detection. researchgate.net

Diethylene Glycol Bis(p-toluenesulfonate) is often employed as a building block or linker in the synthesis of larger molecules, including oligomers and polymers, such as poly(ethylene glycol) (PEG) derivatives. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for characterizing the molecular weight and molecular weight distribution (polydispersity) of these resulting macromolecular products. lcms.czazom.com

GPC/SEC separates molecules based on their hydrodynamic volume in solution. azom.com Larger molecules elute from the chromatography column faster than smaller ones. By calibrating the system with a series of polymer standards of known molecular weights, it is possible to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of a synthesized polymer sample. lcms.cz This information is critical as the molecular weight distribution significantly influences the physical and chemical properties of the final polymer material. azom.com Therefore, when Diethylene Glycol Bis(p-toluenesulfonate) is used in step-growth polymerization or for linking polymer chains, GPC/SEC is essential to confirm the success of the reaction and to characterize the properties of the resulting oligomers or polymers.

Computational and Theoretical Investigations of Diethylene Glycol Bis P Toluenesulfonate

Quantum Chemical Calculations for Molecular Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of Diethylene Glycol Bis(p-toluenesulfonate). These methods provide a molecular-level picture of the compound's structure and the energetic pathways of its chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of Diethylene Glycol Bis(p-toluenesulfonate), DFT studies can predict the most likely pathways for its reactions, such as nucleophilic substitution at the sulfonate ester group.

Researchers can model the reaction of Diethylene Glycol Bis(p-toluenesulfonate) with various nucleophiles to determine the activation energies and the geometries of the transition states. For instance, the reaction with a generic nucleophile (Nu⁻) would proceed via an Sₙ2 mechanism. DFT calculations can elucidate the potential energy surface of this reaction, identifying the energy minima corresponding to the reactants and products, and the saddle point corresponding to the transition state.

A typical DFT study would involve geometry optimization of the reactants, transition state, and products. The energies obtained from these calculations can be used to construct a reaction profile.

Table 1: Hypothetical DFT Calculated Energies for the Sₙ2 Reaction of Diethylene Glycol Bis(p-toluenesulfonate) with a Nucleophile

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Products | -15.2 |

These calculations would likely show that the p-toluenesulfonate is an excellent leaving group, facilitating the nucleophilic attack. The predicted reaction pathways can be crucial for designing synthetic routes involving this compound or for understanding its degradation mechanisms.

The flexibility of the diethylene glycol chain allows the molecule to adopt various conformations. Computational conformational analysis can identify the most stable geometries and the energy barriers between them. The presence of the bulky p-toluenesulfonate groups significantly influences the conformational preferences of the central diether linkage.

Studies on analogous molecules like ethylene (B1197577) glycol have shown that gauche and trans conformations around the central C-C and C-O bonds are possible. nih.govyoutube.com For Diethylene Glycol Bis(p-toluenesulfonate), the steric hindrance from the large tosyl groups would likely favor more extended, anti-periplanar conformations to minimize steric repulsion.

The electronic structure, including the distribution of molecular orbitals (HOMO and LUMO), can also be determined. The LUMO is expected to be localized on the sulfur atoms of the tosylate groups, indicating their susceptibility to nucleophilic attack. The HOMO, in contrast, would likely be distributed over the aromatic rings. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and stability.

Table 2: Predicted Conformational Energies and Dihedral Angles for Diethylene Glycol Bis(p-toluenesulfonate)

| Conformer | O-C-C-O Dihedral Angle (°) | C-O-C-C Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Anti-Anti | 180 | 180 | 0.0 |

| Anti-Gauche | 180 | 60 | 1.5 |

| Gauche-Gauche | 60 | 60 | 3.2 |

This interactive table provides a hypothetical representation of the relative energies of different conformers, highlighting the energetic preference for more extended structures.

Molecular Dynamics Simulations for Material Science Applications

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into the dynamic properties and interactions of Diethylene Glycol Bis(p-toluenesulfonate) in condensed phases, particularly within polymer matrices.

When incorporated into a polymer matrix, Diethylene Glycol Bis(p-toluenesulfonate) can act as a plasticizer, a crosslinking agent precursor, or a modifier of the polymer's properties. MD simulations can model the interactions between the tosylate compound and the polymer chains at an atomistic level.

These simulations can predict how the molecule disperses within the polymer, whether it aggregates, and how it affects the polymer's glass transition temperature (Tg). The simulations would track the trajectories of all atoms in the system, allowing for the calculation of various structural and dynamic properties, such as radial distribution functions (RDFs) and mean squared displacement (MSD). The RDFs would reveal the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces, between the tosylate and the polymer.

Table 3: Simulated Interaction Parameters of Diethylene Glycol Bis(p-toluenesulfonate) in a Poly(methyl methacrylate) (PMMA) Matrix

| Parameter | Value |

| Interaction Energy (kcal/mol) | -25.8 |

| Radius of Gyration of the Tosylate (Å) | 5.2 |

| Diffusion Coefficient of the Tosylate (cm²/s) | 1.5 x 10⁻⁸ |

This interactive table presents hypothetical data from an MD simulation, quantifying the strength of interaction and the mobility of the tosylate within a polymer matrix.

MD simulations can also be employed to investigate the thermal stability and degradation of Diethylene Glycol Bis(p-toluenesulfonate). By simulating the system at elevated temperatures, researchers can observe the initial steps of thermal decomposition. The primary degradation pathway for sulfonate esters is often the cleavage of the C-O or S-O bonds. researchgate.net

Reactive force fields can be used in MD simulations to model bond-breaking and formation events, providing a dynamic picture of the degradation process. These simulations can predict the types of degradation products that are likely to form and the temperature at which degradation begins. This information is valuable for assessing the material's long-term stability and performance at high temperatures. The simulation results can complement experimental techniques like thermogravimetric analysis (TGA).

Table 4: Predicted Thermal Degradation Profile from Reactive MD Simulations

| Temperature (°C) | Onset of S-O Bond Scission (%) | Onset of C-O Bond Scission (%) | Major Volatile Product |

| 200 | 0 | 0 | None |

| 250 | 5 | 2 | Toluene |

| 300 | 25 | 15 | Diethylene Glycol, Toluene |

This interactive table illustrates a hypothetical thermal degradation profile, showing the temperature dependence of different bond cleavage events and the resulting degradation products.

Future Research Directions and Emerging Applications of Diethylene Glycol Bis P Toluenesulfonate

Innovations in Bioconjugation and Drug Delivery System Research

A promising area of future research for diethylene glycol bis(p-toluenesulfonate) lies in the field of bioconjugation and advanced drug delivery systems. Its role as a linker molecule is particularly noteworthy in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells. chempep.com They consist of three main components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. chempep.com The linker is a critical element that influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC molecule. chempep.com

Diethylene glycol bis(p-toluenesulfonate) serves as a polyethylene (B3416737) glycol (PEG)-based PROTAC linker. medchemexpress.com The PEG component of the linker can enhance the solubility and cell permeability of the PROTAC, which are crucial factors for its biological activity. precisepeg.com The two tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions for the attachment of the two different ligands required for the PROTAC's function. chemdad.com

Future research is expected to focus on synthesizing and evaluating a variety of PROTACs where diethylene glycol bis(p-toluenesulfonate) is used as the linker. Key research questions will likely involve optimizing the linker length and flexibility to achieve the most effective ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The table below outlines potential areas of investigation for PROTACs utilizing this specific linker.

| Research Area | Focus of Investigation | Potential Impact |

| Linker Optimization | Synthesis of PROTACs with varying linker lengths to study the effect on ternary complex stability and degradation efficiency. | Identification of optimal linker geometry for specific target proteins and E3 ligases, leading to more potent and selective protein degraders. |

| Pharmacokinetic Studies | Evaluation of the in vivo stability, distribution, and elimination of PROTACs containing the diethylene glycol bis(p-toluenesulfonate) linker. | Development of PROTAC-based drugs with improved bioavailability and therapeutic windows. |

| Targeted Drug Delivery | Incorporation of the linker into more complex drug delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers. | Enhanced delivery of therapeutic agents to specific cells or tissues, minimizing off-target effects. |

Advancements in Sustainable Polymer Design and Green Chemistry Initiatives

The principles of green chemistry and the development of sustainable polymers are gaining increasing importance. While direct applications of diethylene glycol bis(p-toluenesulfonate) in large-scale sustainable polymer production are not yet established, its chemical properties suggest potential future research directions in this area.

The reactivity of the tosyl groups allows for the compound to act as a chain extender or cross-linker in polymerization reactions. This could be explored in the synthesis of novel biodegradable polymers. For instance, it could be used to connect shorter polymer chains of biodegradable polyesters, such as those derived from succinic acid and 1,4-butanediol, to create higher molecular weight polymers with tailored degradation rates. researchgate.net The incorporation of the flexible and hydrophilic diethylene glycol unit could also influence the physical properties and biodegradability of the resulting polymers.

Future research could explore the use of diethylene glycol bis(p-toluenesulfonate) in the following areas of sustainable polymer chemistry:

Synthesis of Biodegradable Copolymers: Investigating its use as a monomer or linker to create novel copolymers with enhanced biodegradability and desirable mechanical properties.

Development of Bio-based Polymers: Exploring its reaction with bio-derived monomers to create new classes of sustainable materials.

Green Synthesis Methodologies: The compound itself can be synthesized through methods that are being optimized to be more environmentally friendly, for example, by using less hazardous solvents and catalysts. google.com

Exploration in Novel Catalytic Systems and Material Science Beyond Traditional Applications

Beyond its role in drug delivery and potential in polymer science, diethylene glycol bis(p-toluenesulfonate) is a valuable tool in supramolecular chemistry and the development of advanced materials. Its traditional application has been in the synthesis of crown ethers, which are macrocyclic polyethers capable of selectively binding specific cations. sigmaaldrich.com

Emerging research directions are focused on leveraging its properties to create more complex and functional materials. One such area is the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. researchgate.net The diethylene glycol moiety could act as a flexible and functional component of an organic linker for MOF synthesis. The flexibility of the linker could allow for the creation of MOFs with dynamic structures, which could have applications in gas storage, separation, and catalysis.

The table below summarizes potential future research directions in this domain.

| Research Area | Focus of Investigation | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Synthesis of novel MOFs using linkers derived from diethylene glycol bis(p-toluenesulfonate). | Gas storage and separation, catalysis, chemical sensing. |

| Supramolecular Assemblies | Creation of self-assembling systems based on host-guest interactions with macrocycles synthesized from this compound. | Molecular recognition, smart materials, and nanoscale devices. |

| Functional Materials | Incorporation into materials with responsive properties, such as stimuli-responsive polymers or gels. | Actuators, sensors, and controlled release systems. |

Q & A

Q. What are the standard synthesis protocols for Diethylene Glycol Bis(p-toluenesulfonate), and how can reaction efficiency be monitored?

DGBT is synthesized via a two-step process involving diethylene glycol and p-toluenesulfonyl chloride. Key parameters include:

- Stage 1 : Reaction with sodium hydroxide in water at 20°C to activate the hydroxyl groups .

- Stage 2 : Tosylation at 0°C for 1.33 hours, yielding ~47% product after purification . Efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation and HPLC for final purity assessment. NMR (¹H/¹³C) confirms structural integrity by verifying ethylene glycol backbone and toluenesulfonyl group integration .

Q. How should researchers characterize DGBT’s purity and structural fidelity?

- Spectroscopic Methods :

- ¹H NMR : Peaks at δ 2.4–2.5 ppm (methyl protons of toluenesulfonyl groups) and δ 3.6–4.3 ppm (ethylene glycol backbone) .

- FT-IR : Confirm sulfonate ester bonds (asymmetric S=O stretching at ~1360 cm⁻¹ and symmetric at ~1170 cm⁻¹) .

Q. What safety protocols are critical when handling DGBT in laboratory settings?

- Toxicity Mitigation : DGBT’s parent compound, diethylene glycol, causes renal/hepatic toxicity in humans at 0.5–1 g/kg. Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or dermal exposure .

- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water jets to prevent splashing .

Advanced Research Questions

Q. How can reaction yields for DGBT synthesis be optimized beyond the reported 47%?

- Catalyst Screening : Replace NaOH with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance tosylate group activation .

- Temperature Control : Gradual cooling (e.g., from 20°C to 0°C over 2 hours) may reduce side reactions like hydrolysis of sulfonate esters .

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to improve toluenesulfonyl chloride solubility and reaction homogeneity .

Q. How should researchers resolve contradictions in toxicity data between animal models and human cell lines?

- Species-Specific Metabolism : Humans are 10x more sensitive to diethylene glycol metabolites (e.g., 2-hydroxyethoxyacetic acid) than rodents. Use human hepatocyte assays to validate in vitro toxicity thresholds .

- Dose-Response Analysis : Conduct high-content screening (HCS) with renal proximal tubule cells to model nephrotoxicity mechanisms observed in human case studies .

Q. What role does DGBT play in PROTAC design, and how does its PEG backbone influence linker performance?

- PROTAC Applications : DGBT serves as a PEG-based linker to conjugate E3 ligase ligands (e.g., lenalidomide) with target protein binders. Its ethylene oxide chain enhances solubility and reduces steric hindrance .

- Structure-Activity Relationship (SAR) : Compare DGBT’s hydrophilic-lipophilic balance (HLB) with alkyl/ether linkers (e.g., 9-Decyn-1-ol) to optimize proteasome recruitment efficiency .

Q. What analytical methods are suitable for studying DGBT’s metabolic stability in biological systems?

- In Vitro Metabolism : Incubate DGBT with liver microsomes and track degradation via LC-MS/MS. Monitor metabolites like p-toluenesulfonic acid and ethylene glycol derivatives .

- Isotopic Labeling : Use ¹⁴C-labeled DGBT to quantify metabolite distribution in urine and tissues in rodent models .

Q. How does solvent polarity impact DGBT’s reactivity in macrocyclization reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.